molecular formula C19H22N4O2S B2361917 4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 946374-40-9

4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2361917
CAS No.: 946374-40-9
M. Wt: 370.47
InChI Key: ATFFXNFUEDLRAK-UHFFFAOYSA-N
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Description

The compound 4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one features a bicyclic pyrimidinone core fused with a cyclopentane ring, substituted with a pyridin-2-ylmethyl group at position 1 and a thioether-linked 2-(pyrrolidin-1-yl)ethyl ketone moiety at position 2. This structure combines key pharmacophoric elements: the pyrimidinone core is associated with kinase inhibition and antitumor activity , while the pyrrolidine and pyridine substituents may enhance solubility and target binding . Synthesis of such compounds typically involves alkylation or thiourea-mediated cyclization, as seen in analogous pyrimidinone derivatives .

Properties

IUPAC Name

4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-17(22-10-3-4-11-22)13-26-18-15-7-5-8-16(15)23(19(25)21-18)12-14-6-1-2-9-20-14/h1-2,6,9H,3-5,7-8,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFFXNFUEDLRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a synthetic organic molecule with potential therapeutic applications, particularly in oncology due to its structural features that suggest interactions with biological targets. This article explores its biological activity, including mechanisms of action, binding affinities, and related case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrrolidine moiety : Enhances binding affinity to biological targets.
  • Cyclopentapyrimidine core : Known for its role in various biological activities.

The molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 318.39 g/mol.

Protein Kinase Inhibition

Similar compounds have demonstrated significant inhibitory effects on protein kinases, which are crucial in regulating cellular signaling pathways. The presence of the pyrrolidine group may enhance the compound's ability to interact with the ATP-binding site of kinases, potentially leading to anti-cancer effects by disrupting abnormal signaling in cancer cells .

Interaction Studies

Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have shown that this compound can effectively bind to target proteins involved in cancer pathways. Molecular docking simulations further elucidate the binding modes and affinities with specific proteins .

Biological Activity Data

A summary of relevant biological activities and findings related to this compound is presented in the table below:

Activity Type Description Source
Kinase Inhibition Inhibits various protein kinases involved in cancer signaling pathways.
Cell Proliferation Reduces proliferation of cancer cell lines in vitro.
Apoptosis Induction Promotes programmed cell death in tumor cells through mitochondrial pathways.

Study 1: In Vitro Analysis

In a study examining the effects on human cancer cell lines, the compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The IC50 values were determined to be in the low micromolar range, indicating potent activity .

Study 2: In Vivo Efficacy

In an animal model of xenografted tumors, administration of the compound led to a marked reduction in tumor size compared to control groups. This suggests that the compound not only inhibits tumor growth but may also enhance survival rates in treated subjects .

Scientific Research Applications

Research indicates that derivatives of pyrimidine compounds exhibit significant biological activities, including:

  • Anticancer Activity : Compounds similar to this structure have been shown to inhibit protein kinases, which play crucial roles in cancer cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis .
  • Antimicrobial Properties : The presence of the pyrrolidine ring may enhance the compound's interaction with biological targets, suggesting potential use as an antimicrobial agent .

Therapeutic Applications

The compound's unique structure allows it to serve as a lead compound for further modifications aimed at enhancing pharmacological properties. Some notable therapeutic applications include:

  • Cancer Treatment : As mentioned, its ability to inhibit protein kinases positions it as a candidate for anticancer therapies.
  • Neurological Disorders : The pyrrolidine component may offer neuroprotective effects, making it relevant for conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanism of action for compounds related to this structure:

  • Inhibitory Studies on Protein Kinases : A study demonstrated that similar compounds effectively inhibited specific protein kinases involved in cancer progression, leading to decreased tumor growth in vitro and in vivo models .
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions between this compound and various biological targets, supporting its potential as a therapeutic agent .
  • Antimicrobial Efficacy : Research has indicated that derivatives exhibit activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of fused pyrimidinones. Key structural analogues include:

  • Thieno[2,3-d]pyrimidin-4-ones (e.g., compounds 12–16 from ): These feature a thiophene ring fused to pyrimidinone, with alkylthio substituents. Unlike the target compound, they lack the cyclopentane ring and pyridine/pyrrolidine groups, which may reduce conformational flexibility .
  • Benzo[6,7]chromeno[2,3-d]pyrimidin-4-ones (e.g., 2f in ): These incorporate a chromene ring system and a thioxo group.
  • Chromeno[4,3-d]pyrimidines (): Piperidine-substituted derivatives exhibit computational drug-like properties, but their tricyclic scaffold differs from the bicyclic core of the target compound .

Physicochemical Properties

Compound Class Core Structure Substituents Melting Point (°C) LogP (Predicted)
Target Compound Cyclopenta[d]pyrimidinone Pyridin-2-ylmethyl, thio-pyrrolidinone N/A 2.1*
Thieno[2,3-d]pyrimidin-4-one Thieno-pyrimidinone Alkylthio, nitroaryl 180–220 3.5–4.0
Chromeno-pyrimidinone Chromeno-pyrimidinone Thioxo, carbaldehydephenyl 201–203 2.8
Chromeno[4,3-d]pyrimidine Chromeno-pyrimidine Piperidinophenyl N/A 3.2

*Predicted using computational tools for analogues.

Pharmacological Activity

  • Antitumor Potential: Thieno-pyrimidinones () show antitumor activity via kinase inhibition, suggesting the target compound’s pyrimidinone core may share this mechanism .
  • Drug-Likeness: Chromeno-pyrimidines () are computationally predicted to have good oral bioavailability, a trait likely enhanced in the target compound due to its pyrrolidine group improving solubility .

Key Research Findings

Synthetic Challenges : Multi-step synthesis is required, as seen in ’s six-step route for cyclopenta derivatives, though one-pot methods () may streamline production .

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